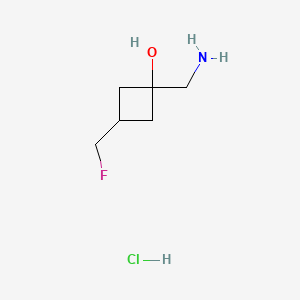![molecular formula C19H18N2O3S B7453889 1-[3-(2-Thiophen-2-ylpyrrolidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B7453889.png)
1-[3-(2-Thiophen-2-ylpyrrolidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-Thiophen-2-ylpyrrolidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione, also known as Thioflavin T (ThT), is a fluorescent dye that has been widely used in scientific research. ThT is a derivative of benzothiazole and is a member of the thioflavin family of dyes. ThT has been used to study protein aggregation, amyloid fibril formation, and other biological processes.
Mécanisme D'action
The mechanism of action of ThT is not fully understood, but it is believed to involve the binding of ThT to the β-sheet structure of amyloid fibrils. ThT has a planar structure with a π-conjugated system that allows it to interact with the β-sheet structure of amyloid fibrils through π-π stacking interactions. This interaction results in the emission of fluorescence.
Biochemical and Physiological Effects
ThT has no known biochemical or physiological effects on cells or tissues. It is a non-toxic dye and can be used in a wide range of biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
ThT has several advantages for lab experiments. It is a highly sensitive and specific probe for amyloid fibrils, and its fluorescence can be easily detected using a variety of instruments. ThT is also relatively inexpensive and easy to use, making it accessible to researchers with limited resources.
However, ThT also has some limitations. It is not specific to amyloid fibrils and can bind to other proteins and structures, leading to false positives. ThT also requires the presence of β-sheet structures for binding, which may limit its use in the study of other protein aggregates.
Orientations Futures
There are several future directions for the use of ThT in scientific research. One area of interest is the development of new ThT derivatives with improved specificity and sensitivity for amyloid fibrils. Another area of interest is the use of ThT in the study of non-amyloid protein aggregates, such as prions and tau protein. ThT may also have potential as a diagnostic tool for the early detection of amyloid-associated diseases.
Méthodes De Synthèse
ThT can be synthesized using a variety of methods. One common method involves the reaction of 2-aminobenzothiazole with 2-thiophenecarboxaldehyde in the presence of acetic acid. The resulting product is then reacted with pyrrolidine-2,5-dione to form ThT. Other methods involve the use of different aldehydes or ketones in the reaction.
Applications De Recherche Scientifique
ThT has been widely used in scientific research as a fluorescent probe for the detection of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with a number of diseases, including Alzheimer's disease, Parkinson's disease, and type II diabetes. ThT binds specifically to amyloid fibrils and emits fluorescence upon binding. This property has made ThT a valuable tool for the study of amyloid fibril formation and the development of therapies for amyloid-associated diseases.
Propriétés
IUPAC Name |
1-[3-(2-thiophen-2-ylpyrrolidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-17-8-9-18(23)21(17)14-5-1-4-13(12-14)19(24)20-10-2-6-15(20)16-7-3-11-25-16/h1,3-5,7,11-12,15H,2,6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPGETCEDVKYJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-oxoethyl]cinnolin-4-one](/img/structure/B7453825.png)

![1-Cyclopentyl-3-[[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]methyl]imidazolidine-2,4,5-trione](/img/structure/B7453840.png)
![N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-3-(1-phenylpyrazol-4-yl)propanamide](/img/structure/B7453845.png)
![5-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7453849.png)
![N-(3,4-dimethylphenyl)-2-[(4-ethoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B7453853.png)


![2-[[2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-N-(1-phenylethyl)benzamide](/img/structure/B7453872.png)
![2-[[4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-naphthalen-1-ylethyl)acetamide](/img/structure/B7453873.png)
![N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B7453878.png)
![3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B7453884.png)
![3-[[1-(1,3-Benzothiazol-2-yl)ethyl-methylamino]methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7453885.png)
![N-[[4-[(3-chloro-2-methylphenyl)carbamoyl]phenyl]methyl]thiophene-2-carboxamide](/img/structure/B7453901.png)